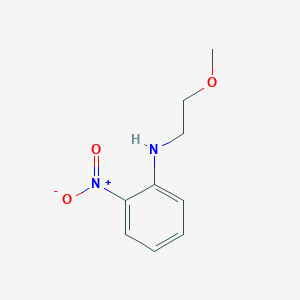

N-(2-Methoxyethyl)-2-nitroaniline

Übersicht

Beschreibung

N-(2-Methoxyethyl)-2-nitroaniline is a chemical compound with the molecular weight of 151.21 . It is a liquid at room temperature .

Chemical Reactions Analysis

This compound has been found to be compatible with nitrocellulose, a material used in propellants . This suggests that it may have potential applications in the field of energetic materials.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . No further physical or chemical properties are provided in the search results.Wissenschaftliche Forschungsanwendungen

Stabilization of Energetic Materials

Research studies have demonstrated the use of N-(2-methoxyethyl)-2-nitroaniline in the stabilization of energetic materials. For instance, Chelouche, Trache, Pinho, and Khimeche (2019) explored binary mixtures including N-(2-methoxyethyl)-p-nitroaniline with other compounds to stabilize nitrate esters-based energetic materials. These mixtures exhibited eutectic behavior, suggesting potential applications in enhancing the stability of energetic materials (Chelouche, Trache, Pinho, & Khimeche, 2019).

Drug Delivery Systems

This compound has been investigated for potential use in drug delivery systems. Duncan, Cable, Lloyd, Rejmanová, and Kopeček (1983) researched N-(2-Hydroxypropyl)methacrylamide copolymers containing p-nitroanilide as a drug analogue for developing efficient drug delivery systems. These copolymers showed promise for intralysosomal hydrolysis, which is crucial for targeted drug delivery (Duncan, Cable, Lloyd, Rejmanová, & Kopeček, 1983).

Molecular Structure Studies

The compound has also been used in studies focused on understanding molecular interactions and structures. For example, Chelouche et al. (2018) conducted solid-liquid equilibria and molecular structure studies of binary mixtures, including this compound, to gain insights into the nature of interactions between compounds forming each mixture (Chelouche et al., 2018).

Non-linear Optical Materials

This compound has potential applications in the development of non-linear optical materials. Nesterov et al. (2000) utilized derivatives of nitroaniline, including this compound, in a combinatorial chemistry approach to create new materials for non-linear optics. These findings suggest applications in advanced optical technologies (Nesterov et al., 2000).

Catalytic Systems

It has been a subject of interest in the development of catalytic systems. Naseem, Begum, and Farooqi (2017) reviewed different catalytic systems for the reduction of 2-nitroaniline, a closely related compound, demonstrating the importance of nitroaniline derivatives in catalysis (Naseem, Begum, & Farooqi, 2017).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for N-(2-Methoxyethyl)-2-nitroaniline are not mentioned in the search results, there is ongoing research into related compounds. For example, metal-air batteries, which can use 2-methoxyethyl-based compounds, are being investigated due to their promising specific energies . Additionally, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA), which can utilize 2-methoxyethyl acrylate (MEA), is an area of active research .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-14-7-6-10-8-4-2-3-5-9(8)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNWVPIMZLTPPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

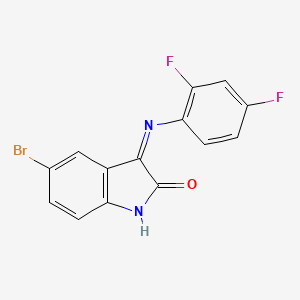

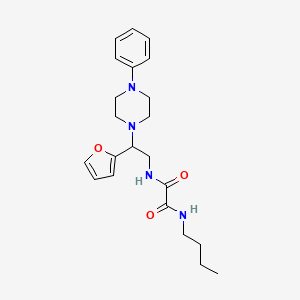

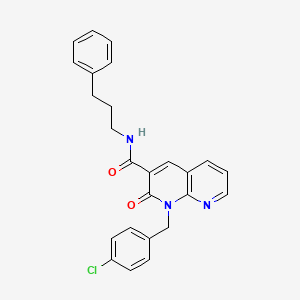

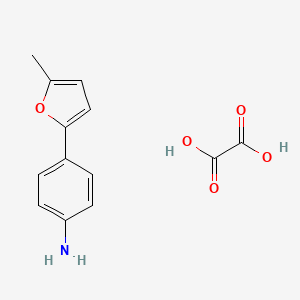

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)

![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)

![4-chloro-2-{(E)-[(2-methoxybenzyl)imino]methyl}phenol](/img/structure/B2535426.png)

![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)

![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)

![N-(1-benzylpiperidin-4-yl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2535433.png)